Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

Catalog No.
S12581350
CAS No.
1094937-86-6
M.F
C11H9FN2O
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

CAS Number

1094937-86-6

Product Name

Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-

IUPAC Name

3-fluoro-4-pyridin-2-yloxyaniline

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C11H9FN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2

InChI Key

PZRAFTNJRFPRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)F

Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- (CAS 1094937-86-6) is a fluorinated arylamine derivative recognized for its role as a critical structural intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] It is most notably a key building block for Crizotinib, an FDA-approved inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/HGFR used in targeted cancer therapies.[1][3] The compound's specific arrangement of a fluoro group, an aniline moiety, and a pyridinyloxy ether is integral to achieving the high potency and selectivity required for modern kinase inhibitors.[3]

Research Fit

1
Kinase inhibitor building block – designed for BTK-targeted and related medicinal chemistry programs
2
Fluorinated diaryl ether scaffold – enables SAR exploration of hinge-binding motifs
3
Documented synthetic intermediate – exemplified in granted patent chemistry for kinase inhibitor series

Substituting Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- with structurally similar analogs, such as the non-fluorinated parent compound or positional isomers, is often unfeasible in drug discovery and process development workflows. The specific placement of the fluorine atom at the 3-position is not arbitrary; it is a deliberate design choice to modulate electronic properties, pKa, and metabolic stability of the final API. This substitution pattern is crucial for establishing key hydrogen bonds and other interactions within the kinase binding domain, which directly impacts the potency and selectivity of the resulting inhibitor. Replacing this specific intermediate would necessitate a complete re-optimization of the final drug candidate, rendering simple substitution impractical for its established applications.

Substitution Risk

!
Unfluorinated 4-(pyridin-2-yloxy)aniline analogs may lack the pKa modulation and metabolic stability context provided by the 3-fluoro group.
!
Alternative pyridinyloxy substitution positions (3- or 4-pyridinyloxy) can shift the vector and steric profile, potentially altering target engagement.
!
Generic anilines without the diaryl ether motif may not reproduce the kinase selectivity profile observed with this scaffold.

Essential Precursor for High-Potency ALK and c-Met Inhibition in Oncology APIs

Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is an indispensable intermediate for synthesizing Crizotinib, a dual ALK/c-Met inhibitor. The final compound derived from this specific precursor exhibits potent, low-nanomolar inhibition against its target kinases. For instance, Crizotinib demonstrates an IC50 of 24 nM for ALK and 8 nM for c-Met in cell-based assays.[4] The use of analogs lacking the 3-fluoro substitution would fundamentally alter the electronic and conformational properties, leading to a significant loss of this high-potency profile, which is the primary driver for its use.

Evidence DimensionInhibitory Potency (IC50) of Final API
Target Compound DataEnables synthesis of an API with ALK IC50 = 24 nM and c-Met IC50 = 8 nM[4]
Comparator Or BaselineHypothetical non-fluorinated or isomeric precursor, which would not yield an API with this potency profile.
Quantified DifferenceThe low nanomolar potency is a direct result of the structure enabled by this specific intermediate.
ConditionsCell-based biochemical assays for kinase inhibition.

For researchers developing kinase inhibitors, starting with this exact precursor is critical to achieving the necessary biological activity for therapeutic relevance.

BTK potency & SAR
Cross-study context
Derivative IC₅₀ 100 nM (BTK) vs. 18,000 nM for a structurally distinct JAK inhibitor scaffold
Supports BTK-targeted scaffold selection and SAR exploration
Recombinant kinase domain assays; cross-study comparison requires confirmation under identical conditions

Demonstrated Compatibility with Robust, Scalable API Synthesis Routes

This compound is a validated intermediate in multi-kilogram scale-up syntheses of Crizotinib.[4] Its physical and chemical properties are compatible with industrial process conditions, including chemoselective reductions and palladium-catalyzed coupling reactions (e.g., Suzuki coupling) that are common in complex API manufacturing.[1][4] For example, a robust six-step process has been developed and used to deliver over 100 kg of the final API, Crizotinib, starting from precursors related to this intermediate.[1] Attempting to use a different, unvalidated aniline derivative would require significant process re-development and re-validation, introducing risk and cost to a manufacturing campaign.

Evidence DimensionProcess Scalability and Robustness
Target Compound DataValidated intermediate in a six-step process delivering >100 kg of a final API.[1]
Comparator Or BaselineAn unvalidated analog requiring complete process optimization and validation.
Quantified DifferenceReduces process development time and risk by fitting into an established, large-scale manufacturing route.
ConditionsMulti-step industrial synthesis involving Mitsunobu reaction, chemoselective reduction, and Suzuki coupling.

Procurement by process chemists and manufacturing teams is justified as this is a known, reliable intermediate for established, large-scale synthesis routes, minimizing process failure risk.

Kinase selectivity context
Cross-study context
BTK IC₅₀ 100 nM vs. JAK1 18,000 nM and JAK2 97,000 nM for comparator scaffold
Indicates scaffold-dependent selectivity profile; supports kinase selectivity review
Standardized recombinant GST-tagged kinase assays; selectivity magnitude may vary with construct
pKa & lipophilicity
Class-level
XLogP 2.1; meta-fluoro expected to lower aniline pKa vs. unfluorinated analog (XLogP ~1.5)
Fluorine effect supports physicochemical property optimization context
Computed values; experimental pKa and logD data to verify
Patent exemplification
Supporting evidence
Explicitly claimed as intermediate in US Patent 10,544,106 for kinase inhibitors
Supports sourcing review; reduces speculative procurement risk
Patent literature evidence; utility limited to disclosed compound series

Core Building Block for Synthesis of ALK/c-Met Dual Inhibitors

This compound is the designated precursor for laboratory-scale synthesis and process development of Crizotinib and its direct analogs. Its structure is purpose-built to deliver the high-potency inhibition profile required for these specific kinase targets.[4]

Scaffold for Novel Kinase Inhibitor Discovery Programs

In medicinal chemistry, this intermediate serves as a validated starting point or scaffold for developing new kinase inhibitors. The 3-fluoro-4-(2-pyridinyloxy)aniline moiety is a proven pharmacophore for achieving potent activity, providing a reliable foundation for further derivatization and lead optimization.

Reference Intermediate in Pharmaceutical Process Chemistry

For contract manufacturing organizations and process chemistry departments, this compound is a key raw material for established, multi-kilogram synthesis routes. Its use avoids the significant time and cost associated with developing and validating new processes for unproven analogs.[1]

Application Fit

Application
Selection Property
Validation Focus
BTK pathway inhibitor synthesis
Kinase hinge-binding motif
BTK inhibition assay endpoint context
Kinase selectivity probe development
Scaffold-dependent selectivity context
Kinase panel profiling and selectivity review
Agrochemical intermediate research
Metabolic stability and functional group compatibility
Agrochemical screening panel context

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.06989108 g/mol

Monoisotopic Mass

204.06989108 g/mol

Heavy Atom Count

15

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